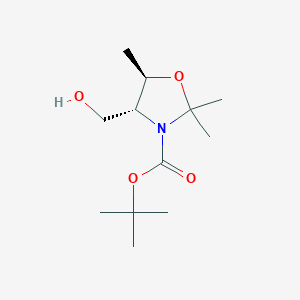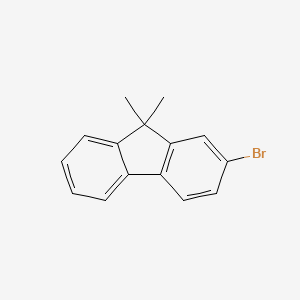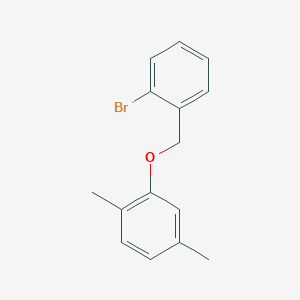
叔丁基4-氯-3-硝基苯甲酸酯
描述
Synthesis Analysis
The synthesis of tert-butyl 4-chloro-3-nitrobenzoate involves a substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . This is followed by the addition of thionyl chloride and potassium tert-butoxide . The reaction is moderate and easy to control, with simple equipment and sufficient raw materials . It is suitable for industrial production due to its low cost .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-chloro-3-nitrobenzoate consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms.
Chemical Reactions Analysis
Tert-butyl 4-nitrobenzoate can be dissolved in MeOH and added with Pd/C, and the flask evacuated prior to purging with N2, re-evacuation and purging with H2 . The mixture is stirred under H2 for 5 hours until complete .
科学研究应用
Synthesis of Other Compounds
“Tert-butyl 4-chloro-3-nitrobenzoate” can be used as a starting material in the synthesis of other complex organic compounds . For example, it can be used to produce "tert-Butyl 4-aminobenzoate" , a compound that has its own set of applications in scientific research.
Research and Development
This compound is often used in research and development laboratories for the synthesis of new compounds and the study of chemical reactions . Its unique structure makes it a valuable tool in the exploration of new synthetic pathways.
Pharmaceutical Research
In the pharmaceutical industry, “Tert-butyl 4-chloro-3-nitrobenzoate” could potentially be used in the synthesis of drug molecules . For instance, “tert-Butyl 4-aminobenzoate”, which can be synthesized from this compound, has been used in the synthesis of antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
Material Science
In the field of material science, this compound could potentially be used in the synthesis of materials with unique properties. For example, “4-tert-Butylbenzoyl chloride”, a compound that can be synthesized from “Tert-butyl 4-chloro-3-nitrobenzoate”, has been used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
Chemical Education
“Tert-butyl 4-chloro-3-nitrobenzoate” can be used in educational settings as a teaching tool for organic chemistry students. Its synthesis and reactions can demonstrate important concepts in organic chemistry .
Industrial Manufacturing
While not a primary use, this compound could potentially be used in industrial manufacturing processes that require specific organic compounds .
未来方向
Tert-butyl 4-aminobenzoate, a related compound, can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . This suggests potential future directions for the use of Tert-butyl 4-chloro-3-nitrobenzoate in the development of new treatments for diabetes.
属性
IUPAC Name |
tert-butyl 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMDLPSCGNGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442514 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157160-99-1 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

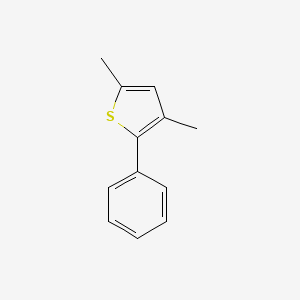

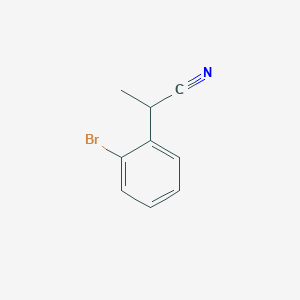


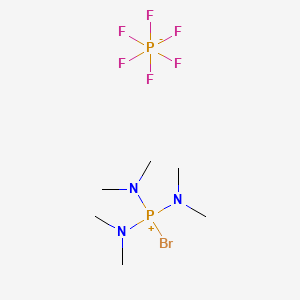
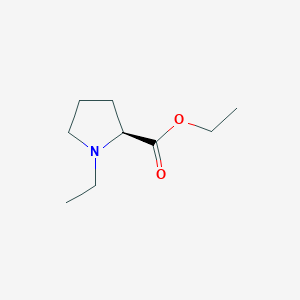
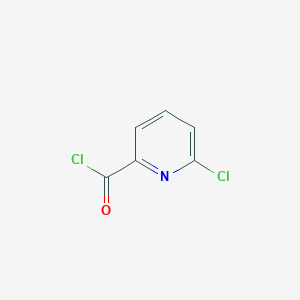
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

